Cetrorelix trifluoroacetate

Overview

Description

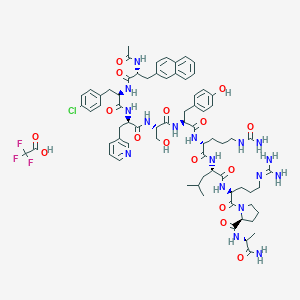

Cetrorelix trifluoroacetate (CAS 130289-71-3) is a synthetic decapeptide antagonist of gonadotropin-releasing hormone (GnRH), used clinically to inhibit premature luteinizing hormone surges during assisted reproductive therapies. Its molecular formula is C₇₀H₉₂ClN₁₇O₁₄·C₂HF₃O₂, combining the peptide backbone with a trifluoroacetate counterion . The compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids. Key steps include sequential coupling of nine amino acids from the C- to N-terminus, acetylation with Ac-D-2-Nal-OH to prevent side reactions, and purification via HPLC . This method achieves high purity (>95%) and scalability for industrial production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cetrorelix trifluoroacetate is synthesized using solid-phase peptide synthesis. The process involves the following steps :

- Loading the first protected amino acid, Fmoc-D-Alanine, onto an acid-sensitive resin.

- Sequentially deprotecting the Fmoc group and coupling with the required amino acids using suitable coupling agents such as HBTU/HOBT or DIC/HOBT. The amino acids are added in the following order: Fmoc-D-Alanine, Fmoc-L-Proline, Fmoc-D-Arginine (Pbf), Fmoc-L-Leucine, Fmoc-D-Citruline, Fmoc-O-tert-butyl-L-Tyrosine, Fmoc-O-tert-butyl-L-Serine, D-3-(3′-Pyridyl)-D-Alanine, Fmoc-D-4-Chlorophenylalanine, and N-Acetyl-D-3-(2-Naphthyl)alanine.

- Cleaving the protected peptide intermediate from the resin and deprotecting the side chain protecting groups to yield this compound.

- Purifying the compound using flash chromatography.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Metabolic Degradation Pathways

In vivo, cetrorelix undergoes enzymatic hydrolysis by peptidases, producing metabolites detected in urine and bile :

Major Metabolites

| Metabolite | Structure | Excretion Pathway |

|---|---|---|

| (1–9) peptide | Cetrorelix missing C-terminal | Bile (5–10%) |

| (1–7) peptide | Cetrorelix missing 3 residues | Bile |

| (1–6) peptide | Shorter fragment | Bile |

| (1–4) peptide | N-terminal fragment | Bile |

Only 2–4% of the dose is excreted unchanged in urine, while 7–14% is recovered as metabolites . The remaining unaccounted fraction suggests further degradation or tissue retention.

Stability and Degradation

-

Thermal Stability : Requires storage at –20°C to prevent decomposition .

-

pH Sensitivity : Stable in acidic formulations (e.g., gluconic acid), enhancing bioavailability in subcutaneous injections .

-

Light Sensitivity : No explicit data, but peptide bonds typically require protection from UV light.

Pharmacokinetic Parameters

Impurity Profile

A critical synthesis-related impurity involves acetylation at D-Cit6 , forming a side product with the sequence:

Ac-D-2-Nal-D-Phe(4-Cl)-D-3-Pal-Ser-Tyr-D-Cit(Ac)-Leu-Arg-Pro-D-Ala-NH₂ .

This impurity arises during incomplete deprotection or acetylation side reactions, necessitating HPLC purification for removal .

Formulation Interactions

Scientific Research Applications

Controlled Ovarian Stimulation

Cetrorelix is primarily used in COS protocols for IVF and intracytoplasmic sperm injection (ICSI). Its use significantly reduces the risk of ovarian hyperstimulation syndrome (OHSS), a serious complication associated with fertility treatments. Studies indicate that the short antagonist protocol using cetrorelix leads to almost complete prevention of OHSS compared to traditional agonist protocols .

Treatment of Hormone-Sensitive Cancers

Originally developed for oncology applications, cetrorelix has been used to manage conditions like prostate cancer and endometriosis by suppressing sex steroid production. This application leverages its ability to inhibit LH and FSH, thus reducing testosterone levels in men and estrogen levels in women .

Fertility Preservation

Cetrorelix's role in fertility preservation strategies for women undergoing cancer treatment has been explored. By preventing premature ovulation, it allows for the collection of oocytes before chemotherapy or radiation therapy .

Clinical Trials

Numerous clinical trials have evaluated the efficacy and safety of cetrorelix:

- Efficacy : A study involving 1,271 patients demonstrated improved embryological outcomes when cetrorelix was ceased on the trigger day compared to continuous administration until the trigger day. Patients who stopped cetrorelix showed higher fertilization rates and better quality embryos .

- Safety : Adverse events reported include local injection site reactions and mild cases of OHSS. Serious complications are rare, reinforcing the drug's favorable safety profile .

Data Table: Clinical Outcomes with Cetrorelix

Case Study 1: IVF Outcomes

In a randomized trial comparing cetrorelix with another GnRH antagonist, patients using cetrorelix experienced fewer instances of premature LH surges and improved embryo quality. This resulted in higher pregnancy rates without a corresponding increase in adverse effects .

Case Study 2: Cancer Treatment

A cohort study on men with prostate cancer treated with cetrorelix showed a reduction in serum testosterone levels within days of treatment initiation, indicating its efficacy as a hormone-suppressive therapy .

Mechanism of Action

Cetrorelix trifluoroacetate is compared with other GnRH antagonists such as Ganirelix and Degarelix . While all these compounds share a similar mechanism of action, this compound is unique in its high binding affinity and rapid onset of action. Additionally, it has been shown to have fewer side effects compared to other GnRH antagonists .

Comparison with Similar Compounds

Cetrorelix trifluoroacetate is structurally and functionally compared to other peptide-based GnRH antagonists and related trifluoroacetate salts. Below is a detailed analysis:

Structural and Functional Analogues

Key Differences :

- Counterion Effects : Trifluoroacetate salts generally exhibit higher solubility in organic solvents compared to acetates, aiding in purification . However, residual trifluoroacetate (TFA) may pose cytotoxicity risks at high concentrations .

- Synthesis Purity : this compound’s use of Ac-D-2-Nal-OH during acetylation minimizes side reactions, achieving >95% purity vs. ~90% for earlier methods .

Analytical Performance

HPLC-ICP-QQQ analysis reveals trifluoroacetate’s limit of detection (LOD) as 0.12 mg/L , higher than fluoroacetate (0.073 mg/L) or fluoride (0.012 mg/L) . This sensitivity ensures rigorous quality control for peptide drugs.

Research Findings and Data Tables

Source :

Table 2: Environmental Deposition of Trifluoroacetate

| Location | Annual Flux (µg/m³) | Estimated Deposition (tonnes/year) | Year |

|---|---|---|---|

| Germany | 190 | 68–98 | 2018–2019 |

| Switzerland | 40–60 | 15–20 | 1996–1997 |

Source :

Critical Analysis of Evidence

- Synthesis Optimization : and highlight improved yields (65–70%) for this compound vs. older methods (60–65%), attributed to minimized side reactions .

- Environmental Concerns : Freeling et al. (2020) report TFA deposition rates 3–5× higher than 1990s data, linking it to industrial volatile precursors .

Biological Activity

Cetrorelix trifluoroacetate is a synthetic decapeptide that acts as a gonadotropin-releasing hormone (GnRH) antagonist. Its primary application is in reproductive medicine, particularly in controlled ovarian stimulation protocols. This article delves into its biological activity, pharmacodynamics, clinical efficacy, and safety, supported by data tables and relevant case studies.

Cetrorelix is chemically characterized as follows:

- Chemical Formula : C70H92ClN17O14

- Molecular Weight : 1,295.01 g/mol

- Structure : It features a terminal acid amide group and is known for its high affinity for the GnRH receptor, effectively inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.

The mechanism of action involves blocking GnRH from binding to its receptor, leading to a rapid decrease in LH and FSH levels, which is crucial for preventing premature ovulation during assisted reproductive technology (ART) procedures .

Efficacy in Clinical Settings

Cetrorelix has demonstrated significant efficacy in preventing premature LH surges during ovarian stimulation. A prospective study comparing cetrorelix to ganirelix showed that both effectively inhibited LH surges, but cetrorelix required fewer injections, enhancing patient convenience .

Table 1: Efficacy Comparison of Cetrorelix and Ganirelix

| Parameter | Cetrorelix (3 mg) | Ganirelix (0.25 mg daily) |

|---|---|---|

| Premature LH Surge Prevention | 100% | 100% |

| Number of Injections Required | Fewer | More |

| Pregnancy Rate | Similar | Similar |

Dosage and Administration

Cetrorelix is typically administered subcutaneously. Studies have shown that a single dose of 3 mg can delay the LH surge by at least three days, while repeated doses lead to sustained suppression of both LH and FSH levels .

Safety Profile

Clinical trials have reported a favorable safety profile for cetrorelix. The most common adverse events include local injection site reactions and mild cardiovascular effects such as transient changes in blood pressure . Importantly, no severe adverse effects were noted in extensive Phase II/III studies involving nearly 900 patients.

Table 2: Summary of Adverse Events Reported

| Adverse Event | Incidence (%) |

|---|---|

| Injection Site Reaction | 10 |

| Headache | 5 |

| Nausea | 3 |

| Cardiovascular Changes | 2 |

Case Studies and Research Findings

-

Study on Ovarian Stimulation Protocols :

A randomized controlled trial assessed the impact of reduced doses of cetrorelix (0.125 mg vs. 0.25 mg). Results indicated that lower doses did not adversely affect follicular development or oocyte quality, suggesting potential for cost-effective ART protocols . -

Animal Studies :

In preclinical studies involving ovariectomized female rats, cetrorelix effectively suppressed plasma LH concentrations significantly more than FSH levels, indicating its targeted action on LH suppression . Additionally, it demonstrated growth inhibition in breast cancer models, highlighting its potential beyond reproductive health . -

Pharmacokinetic Studies :

Pharmacokinetic analysis revealed that after subcutaneous administration, cetrorelix reaches peak plasma concentrations within a few hours, with elimination half-lives conducive for daily dosing regimens in clinical settings .

Q & A

Q. Basic: What is the structural and functional basis of cetrorelix trifluoroacetate as a gonadotropin-releasing hormone (GnRH) antagonist?

This compound is a synthetic decapeptide derivative with modifications to enhance receptor antagonism. Its structure includes substitutions such as D-amino acids and aromatic residues (e.g., 3-(2-naphthyl)-D-alanine) to increase binding affinity and metabolic stability . Mechanistically, it competitively inhibits GnRH receptors in pituitary gonadotropes, suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release. Radioligand binding studies in rat models show that cetrorelix reduces membrane-bound GnRH receptors by 83–86% after chronic administration, while nuclear receptor concentrations increase, suggesting receptor internalization and translocation .

Methodological Insight : To validate receptor binding, use radiolabeled LH-RH analogs in competitive binding assays with pituitary membrane preparations. Quantify receptor distribution via subcellular fractionation and qPCR for mRNA expression .

Q. Basic: What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the gold standard. A validated method involves a C18 column, gradient elution with acetonitrile/water (0.1% trifluoroacetic acid as ion-pairing agent), and detection at 220 nm. This achieves >98% purity resolution and complies with ICH guidelines for precision and accuracy .

Methodological Insight : Ensure sample preparation includes dissolution in acidic media (e.g., 0.1% TFA) to maintain peptide stability. Validate linearity across 0.1–100 µg/mL and assess degradation products under stress conditions (heat, light, pH extremes) .

Q. Advanced: How do contradictory findings on GnRH receptor dynamics after cetrorelix treatment inform experimental design?

Evidence shows cetrorelix reduces membrane-bound GnRH receptors but increases nuclear receptors in rat pituitaries . This paradox suggests receptor internalization and nuclear signaling roles. To resolve contradictions, design time-course experiments (e.g., 2–24 hours post-injection) and use confocal microscopy with fluorescently tagged receptors. Pair with RNA-seq to identify nuclear receptor-associated pathways (e.g., transcriptional regulation).

Methodological Insight : Combine radioligand displacement assays (for membrane receptors) with chromatin immunoprecipitation (ChIP) to study nuclear receptor-DNA interactions .

Q. Advanced: What in vivo and in vitro models best capture cetrorelix’s pharmacokinetic-pharmacodynamic (PK-PD) profile?

- In vivo : Use gonadectomized rats or primates to eliminate endogenous hormone interference. Measure serum LH/FSH via ELISA after subcutaneous cetrorelix administration (0.25–3 mg/kg). PK parameters (t½: ~30 hours in humans) vary by species due to metabolic differences .

- In vitro : Primary pituitary cell cultures treated with 10 nM–1 µM cetrorelix can model acute receptor effects. For chronic studies, use pulsatile GnRH stimulation systems to mimic physiological conditions .

Methodological Insight : Apply population PK modeling to account for inter-species variability. Use microdialysis in target tissues for real-time hormone monitoring .

Q. Advanced: How do formulation excipients (e.g., trifluoroacetate counterion) impact cetrorelix stability and bioactivity?

Trifluoroacetate (TFA) enhances solubility but may interfere with bioactivity assays at high concentrations. Studies suggest TFA residues in synthetic peptides can artificially inhibit enzymes or receptors. To mitigate, purify via lyophilization with alternative buffers (e.g., acetate) and validate bioactivity via cell-based LH suppression assays .

Methodological Insight : Use mass spectrometry (MS) to quantify TFA content. Compare bioactivity of TFA vs. acetate formulations in parallel dose-response experiments .

Q. Advanced: What strategies address discrepancies in comparative studies of cetrorelix vs. other GnRH antagonists (e.g., ganirelix)?

While cetrorelix and ganirelix show similar clinical outcomes (e.g., live birth rates), their PK profiles differ: cetrorelix has a longer half-life but higher inter-patient variability . To study mechanistic differences, use in silico docking simulations to compare receptor binding affinities. Conduct head-to-head trials in standardized ovarian stimulation protocols, controlling for BMI and baseline hormone levels.

Methodological Insight : Employ network meta-analysis for indirect comparisons when direct RCT data are limited. Include in vitro potency (IC50) and receptor off-rate kinetics .

Q. Advanced: How can researchers optimize synthesis protocols for this compound to minimize impurities?

Solid-phase peptide synthesis (SPPS) with Fmoc chemistry is standard. Critical steps:

- Use HATU/Oxyma Pure coupling agents for sterically hindered residues (e.g., D-3-pyridylalanine).

- Cleave with TFA/scavengers (e.g., triisopropylsilane) to minimize aspartimide formation.

- Purify via preparative HPLC, ensuring <0.1% residual solvents (e.g., DMF) .

Methodological Insight : Monitor side reactions (e.g., deamidation) via LC-MS. Validate purity with orthogonal methods (e.g., CE-SDS) .

Q. Advanced: What translational challenges arise when extrapolating cetrorelix data from rodents to humans?

Rodent studies show rapid receptor downregulation, but humans require higher doses for sustained suppression due to metabolic and receptor density differences . Address this by:

- Using humanized GnRH receptor transgenic mice.

- Modeling human PK in silico with allometric scaling (e.g., body surface area adjustments).

Methodological Insight : Cross-validate findings in primate models and human pituitary cell lines (e.g., HP75) .

Properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H92ClN17O14/c1-39(2)31-52(61(94)82-51(15-9-28-77-69(73)74)68(101)88-30-10-16-58(88)67(100)79-40(3)59(72)92)83-60(93)50(14-8-29-78-70(75)102)81-63(96)54(34-43-20-25-49(91)26-21-43)86-66(99)57(38-89)87-65(98)56(36-45-11-7-27-76-37-45)85-64(97)55(33-42-18-23-48(71)24-19-42)84-62(95)53(80-41(4)90)35-44-17-22-46-12-5-6-13-47(46)32-44/h5-7,11-13,17-27,32,37,39-40,50-58,89,91H,8-10,14-16,28-31,33-36,38H2,1-4H3,(H2,72,92)(H,79,100)(H,80,90)(H,81,96)(H,82,94)(H,83,93)(H,84,95)(H,85,97)(H,86,99)(H,87,98)(H4,73,74,77)(H3,75,78,102)/t40-,50-,51+,52+,53-,54+,55-,56-,57+,58+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNPWPIBESPSIF-MHWMIDJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCNC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CCCNC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H92ClN17O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040996 | |

| Record name | Cetrorelix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1431.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cetrorelix | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014261 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

6.94e-03 g/L | |

| Record name | Cetrorelix | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014261 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

120287-85-6 | |

| Record name | Cetrorelix [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120287856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetrorelix | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00050 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cetrorelix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-N-[(2S)-5-carbamimidamido-1-[(2S)-2-{[(1R)-1-carbamoylethyl]carbamoyl}pyrrolidin-1-yl]-1-oxopentan-2-yl]-2-[(2R)-5-(carbamoylamino)-2-[(2S)-2-[(2S)-2-[(2R)-2-[(2R)-3-(4-chlorophenyl)-2-[(2R)-2-acetamido-3-(naphthalen-2-yl)propanamido]propanamido]-3-(pyridin-3-yl)propanamido]-3-hydroxypropanamido]-3-(4-hydroxyphenyl)propanamido]pentanamido]-4-methylpentanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETRORELIX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OON1HFZ4BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CETRORELIX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7696 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cetrorelix | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014261 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.